N-Cyclohexyl-4-nitrobenzamid

Übersicht

Beschreibung

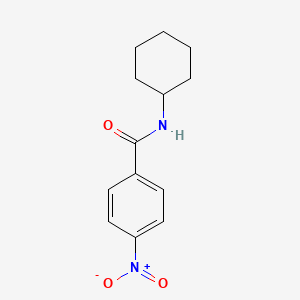

N-cyclohexyl-4-nitrobenzamide: is an organic compound that belongs to the class of benzamides. It is characterized by the presence of a cyclohexyl group attached to the nitrogen atom and a nitro group attached to the benzene ring.

Wissenschaftliche Forschungsanwendungen

Chemistry: N-cyclohexyl-4-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: In biological research, N-cyclohexyl-4-nitrobenzamide is used to study the interactions between small molecules and biological macromolecules.

Industry: In the industrial sector, N-cyclohexyl-4-nitrobenzamide is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of new materials with specific characteristics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-cyclohexyl-4-nitrobenzamide can be synthesized through the reaction of cyclohexylamine with 4-nitrobenzoic acid. The reaction typically involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under mild conditions .

Industrial Production Methods: Industrial production of N-cyclohexyl-4-nitrobenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: N-cyclohexyl-4-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols, appropriate solvents.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

Reduction: N-cyclohexyl-4-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Hydrolysis: 4-nitrobenzoic acid and cyclohexylamine.

Wirkmechanismus

The mechanism of action of N-cyclohexyl-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amide bond can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

N-cyclohexyl-2-nitrobenzamide: Similar structure but with the nitro group in a different position on the benzene ring.

2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide: Contains additional substituents on the benzene ring, leading to different chemical properties.

Uniqueness: N-cyclohexyl-4-nitrobenzamide is unique due to the specific positioning of the nitro group, which influences its reactivity and interactions with other molecules. This unique structure makes it valuable for specific applications in research and industry.

Biologische Aktivität

N-cyclohexyl-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-cyclohexyl-4-nitrobenzamide has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 248.28 g/mol

- IUPAC Name : N-cyclohexyl-4-nitrobenzamide

The compound features a nitro group () attached to a benzamide core, which is known to influence its reactivity and interactions with biological targets. The cyclohexyl group contributes to its lipophilicity, facilitating membrane penetration.

The biological activity of N-cyclohexyl-4-nitrobenzamide is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction in biological systems, forming reactive intermediates that may interact with cellular components, influencing various biological pathways. The amide bond allows for hydrogen bonding with macromolecules, potentially modulating enzyme activity or receptor signaling pathways.

Biological Activities

Research indicates that N-cyclohexyl-4-nitrobenzamide exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.

- Anticancer Properties : The compound has been evaluated for its potential anticancer effects. Its ability to form reactive intermediates may lead to cytotoxic effects against cancer cells by disrupting cellular processes such as proliferation and apoptosis .

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications in metabolic disorders .

Comparative Analysis with Related Compounds

A comparative analysis with structurally related compounds helps highlight the unique properties of N-cyclohexyl-4-nitrobenzamide:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| N-cyclohexyl-2-nitrobenzamide | Nitro group at position 2 | Similar antimicrobial properties |

| 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide | Additional chloro substituent | Enhanced anticancer activity |

| N-cyclohexyl-4-methoxy-3-nitrobenzamide | Methoxy group influences reactivity | Potential anti-inflammatory effects |

This table illustrates how variations in substituents can influence the biological activity and potential applications of these compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of N-cyclohexyl-4-nitrobenzamide:

- Anticancer Activity : A study conducted on cancer cell lines demonstrated that N-cyclohexyl-4-nitrobenzamide inhibited cell proliferation with an IC value of approximately 10 µM. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

- Enzyme Interaction Studies : In vitro assays showed that N-cyclohexyl-4-nitrobenzamide could inhibit specific enzymes involved in metabolic regulation, such as Dipeptidyl Peptidase IV (DPP-IV), which is crucial for insulin signaling. This inhibition could enhance insulin availability and improve glucose metabolism .

- Microbial Assays : Preliminary antimicrobial tests indicated that the compound exhibited significant activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.

Eigenschaften

IUPAC Name |

N-cyclohexyl-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c16-13(14-11-4-2-1-3-5-11)10-6-8-12(9-7-10)15(17)18/h6-9,11H,1-5H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVQWDFETIJLEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50996560 | |

| Record name | N-Cyclohexyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50996560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7506-46-9 | |

| Record name | N-Cyclohexyl-4-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7506-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7506-46-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002637952 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Cyclohexyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50996560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.